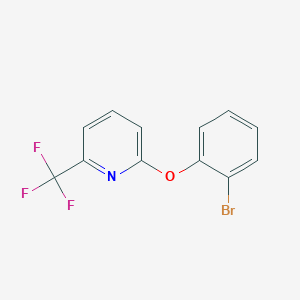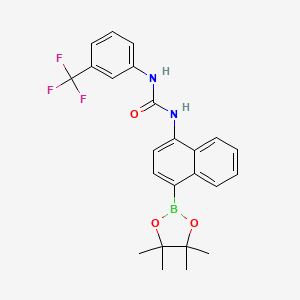
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea
Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C24H24BF3N2O3 and its molecular weight is 456.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Boronate Ester Intermediates in Chemistry
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea and related compounds are important as boric acid ester intermediates in organic chemistry. Huang et al. (2021) synthesized similar compounds via a three-step substitution reaction. The study focused on confirming the structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Additionally, the molecular structures were calculated using density functional theory (DFT) and compared with X-ray diffraction values, revealing physicochemical properties through the investigation of molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Fluorescence Probes for Hydrogen Peroxide Detection
Boronate ester compounds, including those similar to the compound , have been used to create fluorescence probes for detecting hydrogen peroxide (H2O2). Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, which displayed variable fluorescence responses towards H2O2. This included “Off–On” fluorescence response and fluorescence intensity decrease, indicating the potential of these compounds in biological and chemical sensing applications (Lampard et al., 2018).
DFT Studies in Molecular Structure Analysis
The synthesis and characterization of compounds related to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea were conducted by Liao et al. (2022). Their research involved confirming the compound structure through spectroscopic methods and X-ray diffraction. Importantly, DFT calculations were performed to establish the molecular structure, highlighting the significance of theoretical calculations in understanding molecular conformation (Liao et al., 2022).
Conformational Adjustments in Urea-Based Assemblies
In a related study, Phukan and Baruah (2016) examined the conformational adjustments in urea-based assemblies. Their research focused on urea derivatives and their isosteric homodimeric hydrogen bonded synthons, showcasing the versatility of urea-based compounds in self-assembly and molecular recognition processes (Phukan & Baruah, 2016).
properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BF3N2O3/c1-22(2)23(3,4)33-25(32-22)19-12-13-20(18-11-6-5-10-17(18)19)30-21(31)29-16-9-7-8-15(14-16)24(26,27)28/h5-14H,1-4H3,(H2,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEHIUXCWHEAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)NC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



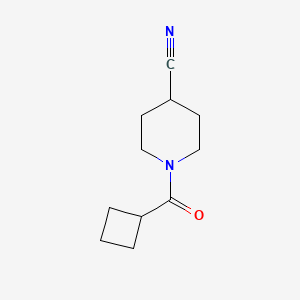
amine](/img/structure/B1399009.png)
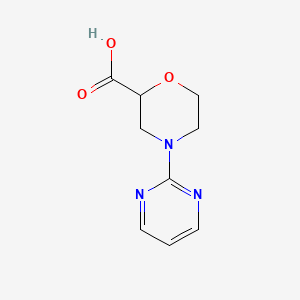
![Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate](/img/structure/B1399013.png)

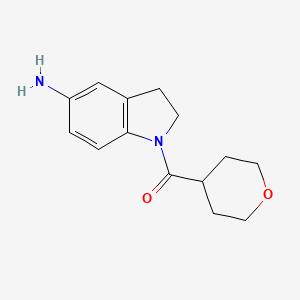
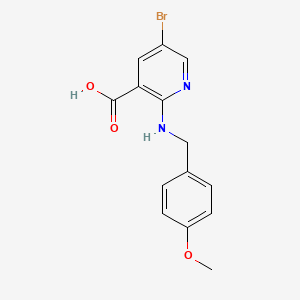
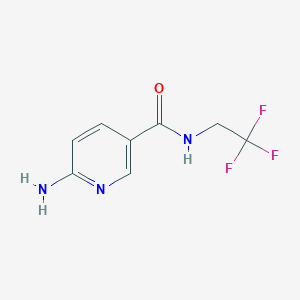
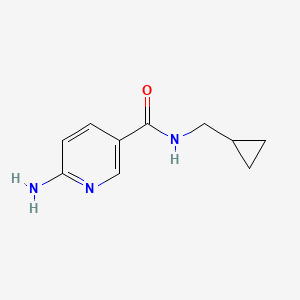
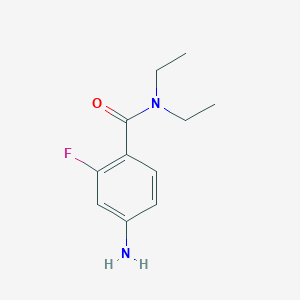
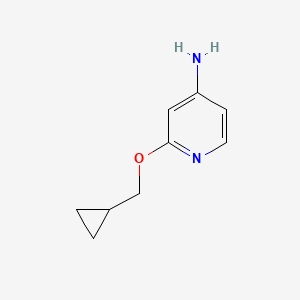
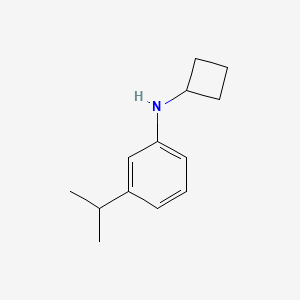
![N-[(pyridin-4-yl)methyl]cyclobutanamine](/img/structure/B1399028.png)
